molecular formula C3H2N2O2S B159308 2-Nitrothiazole CAS No. 1606-76-4

2-Nitrothiazole

Cat. No. B159308
CAS RN: 1606-76-4
M. Wt: 130.13 g/mol
InChI Key: ALNUOSXDMYFQNQ-UHFFFAOYSA-N
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Description

2-Nitrothiazole is a compound that falls under the category of nitroheteroaromatics . It’s a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen .


Synthesis Analysis

The synthesis of this compound involves a diazo-coupling method in an acidic medium . This process involves the diazotization of 2-amino-5-nitrothiazole in the presence of sodium nitrite in sulfuric acid .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques and computational calculations . The absorption spectra were recorded in the region of 200–700 nm, exhibiting a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied extensively. For instance, the introduction of a chloro substituent at the 5-position of Nitazoxanide (an analog of this compound) resulted in marked activity enhancement .


Physical And Chemical Properties Analysis

This compound is a yellow solid with no distinct odor . It has a melting point range of 196 - 204 °C .

Scientific Research Applications

Antiprotozoal Properties

2-Nitrothiazole derivatives have been explored for their antiprotozoal properties, particularly in treating infections caused by Trichomonas gallinae in pigeons. Researchers have sought analogues of aminonitrothiazole that do not possess its undesirable property of staining skin and clothing yellow, aiming for higher activity and less color intensity (Bushby & Copp, 1955).

Veterinary Medicine Applications

In veterinary medicine, this compound compounds have been evaluated for their effects on egg production, fertility, hatchability, and weight gains in turkeys. Studies have investigated the impact of compounds like 2-Acetamido-5-Nitrothiazole and 2-Amino-5-Nitrothiazole on these parameters (Price & Bottorff, 1954).

Antithyroid Properties

Research has shown that rats fed 2-Amino, 5-Nitrothiazole exhibited larger thyroid glands and a lower thyroidal accumulation of I131, indicating potential antithyroid properties. This finding is significant as it might explain the inhibition of secretion of pituitary gonadotropin observed in fowl treated with 2-Amino, 5-Nitrothiazole (Shellabarger & Schatzlein, 1955).

Photometric Determination

The use of 2-Amino-5-Nitrothiazole in veterinary medicine has led to the development of methods for its determination in aqueous solutions and blood. This research is vital for its measurement and monitoring in clinical and research settings (Ballard & Spice, 1952).

Synthesis of Derivatives for Antimicrobial and Antitubercular Activities

A series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Corrosion Inhibition

2-Amino-5-Nitrothiazole (Nitramine) has been studied as a corrosion inhibitor for AISI steel alloy in HCl solution. This compound's adsorption and inhibition efficiency has been evaluated, demonstrating its potential as a protective agent against corrosion in industrial applications (Hosein zadeh, Danaee, & Maddahy, 2013).

Mechanism of Action

The mechanism of action of 2-Nitrothiazole is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle .

Safety and Hazards

2-Nitrothiazole is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The presence of a thiazole nucleus in the azo dye molecule also performs a decisive role in the chemistry of azo dye systems, and these moieties are also present in many biologically active molecules . These lead compounds identified to have high activity towards biofilms provide promise as starting points in future pro-drug studies .

properties

IUPAC Name

2-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNUOSXDMYFQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073268
Record name Thiazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1606-76-4
Record name 2-Nitrothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NITROTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazole, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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